![molecular formula C16H14Cl2N2O5 B4112036 2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide](/img/structure/B4112036.png)
2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide, also known as nitrofen, is a synthetic herbicide that has been widely used in agriculture to control the growth of weeds. Nitrofen has been found to be effective against a broad range of weeds and has been used in various crops such as rice, wheat, and corn. Despite its effectiveness, nitrofen has been banned in many countries due to its potential harmful effects on human health and the environment.
Mechanism of Action
Nitrofen acts by inhibiting the activity of retinoic acid, which is a critical molecule in the regulation of gene expression during development. Retinoic acid binds to specific receptors in the cell, which activates the expression of genes that are required for cell differentiation and development. Nitrofen inhibits the activity of these receptors, which leads to the dysregulation of gene expression and abnormal development.
Biochemical and Physiological Effects:
Nitrofen has been found to have a range of biochemical and physiological effects on cells and tissues. Nitrofen has been found to induce oxidative stress, which leads to the production of reactive oxygen species and the activation of inflammatory pathways. Nitrofen has also been found to induce DNA damage and cell death in various cell types.
Advantages and Limitations for Lab Experiments
Nitrofen has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of retinoic acid, which allows for the investigation of the role of this molecule in development and disease. Nitrofen is also relatively easy to synthesize and is readily available. However, 2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide has several limitations, including its potential toxicity and its potential to induce off-target effects.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide. One area of research is the development of new inhibitors of retinoic acid that are more specific and less toxic than 2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide. Another area of research is the investigation of the role of retinoic acid in the development of various diseases, including cancer and birth defects. Finally, there is a need for more research on the potential environmental and health effects of 2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide and other synthetic herbicides.
Scientific Research Applications
Nitrofen has been widely used as a tool in scientific research to investigate the mechanisms of cell differentiation and development. Nitrofen has been found to inhibit the activity of retinoic acid, a molecule that plays a critical role in the development of various organs and tissues in the body, including the lungs, kidneys, and heart. Nitrofen has been used to induce congenital diaphragmatic hernia in animal models, which has been used to study the pathogenesis of this condition.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O5/c1-9(25-14-5-3-10(17)7-12(14)18)16(21)19-11-4-6-15(24-2)13(8-11)20(22)23/h3-9H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBUBWXGCBLCDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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